molecular formula C6H8N2S2 B12806594 4,6-Bis(methylthio)pyrimidine CAS No. 1450-90-4

4,6-Bis(methylthio)pyrimidine

Cat. No.: B12806594
CAS No.: 1450-90-4
M. Wt: 172.3 g/mol
InChI Key: PDEXXTHEMNGLQV-UHFFFAOYSA-N
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Description

4,6-Bis(methylthio)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of two methylthio groups attached to the 4 and 6 positions of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(methylthio)pyrimidine typically involves the nucleophilic substitution of halogenated pyrimidines. One common method starts with 4,6-dichloropyrimidine, which undergoes substitution reactions with sodium methylthiolate to introduce the methylthio groups at the 4 and 6 positions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The use of automated systems helps in controlling the reaction parameters, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4,6-Bis(methylthio)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The methylthio groups can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the pyrimidine ring into dihydropyrimidine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium alkoxides or amines in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

Mechanism of Action

The mechanism of action of 4,6-Bis(methylthio)pyrimidine depends on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. The methylthio groups enhance its binding affinity to the target sites, thereby modulating the biological activity. The compound can interact with nucleic acids, proteins, or other biomolecules, affecting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of two methylthio groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and binding affinity, making it a valuable compound in various chemical and biological applications.

Biological Activity

4,6-Bis(methylthio)pyrimidine is a heterocyclic compound belonging to the pyrimidine family, characterized by the presence of two methylthio groups at the 4 and 6 positions of the pyrimidine ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

The molecular formula of this compound is C₆H₈N₂S₂. The presence of methylthio groups enhances its lipophilicity and may influence its interaction with biological targets.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives of pyrimidines can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in cancer cells. The inhibition of DHFR leads to reduced proliferation of tumor cells, making these compounds potential candidates for cancer therapy.

Table 1: Antitumor Activity of Pyrimidine Derivatives

CompoundTarget EnzymeIC50 (µM)Effect on Tumor Cells
This compoundDihydrofolate Reductase0.126Significant inhibition
Similar Pyrimidine DerivativeMDA-MB-231 TNBC27.4Inhibits cell proliferation

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Anti-inflammatory Effects

In addition to its antitumor properties, this compound has shown potential as an anti-inflammatory agent. Compounds in this class have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are implicated in inflammatory pathways.

Case Study: Inhibition of COX Enzymes
A study demonstrated that a derivative of this compound significantly inhibited COX-2 activity in vitro, leading to reduced inflammation in animal models. This suggests that modifications in the structure can enhance anti-inflammatory effects.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors involved in disease pathways. The methylthio groups may enhance binding affinity through hydrophobic interactions or by stabilizing enzyme-substrate complexes.

Table 2: Mechanism of Action

Biological TargetMechanism
Dihydrofolate ReductaseInhibition of DNA synthesis
Cyclooxygenase (COX)Inhibition of prostaglandin synthesis
Matrix Metalloproteinases (MMPs)Modulation of tumor metastasis

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable absorption characteristics; however, toxicity assessments are necessary to establish safety profiles for clinical applications.

Properties

IUPAC Name

4,6-bis(methylsulfanyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S2/c1-9-5-3-6(10-2)8-4-7-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEXXTHEMNGLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=NC=N1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70162866
Record name 4,6-Bis(methylthio)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1450-90-4
Record name 4,6-Bis(methylthio)pyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002608522
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43285
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-Bis(methylthio)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-BIS(METHYLTHIO)PYRIMIDINE
Source FDA Global Substance Registration System (GSRS)
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